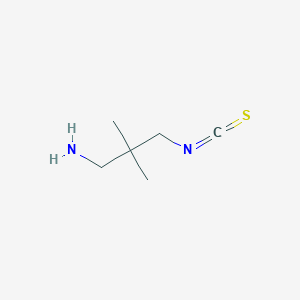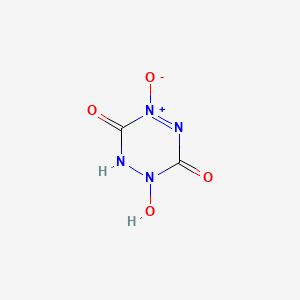
1-Hydroxy-4-oxo-1,2-dihydro-1,2,4,5lambda~5~-tetrazine-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-4-oxo-1,2-dihydro-1,2,4,5lambda~5~-tetrazine-3,6-dione is a heterocyclic compound with significant interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a tetrazine ring, which is a six-membered ring containing four nitrogen atoms and two carbon atoms, with hydroxyl and oxo functional groups attached.
Vorbereitungsmethoden
The synthesis of 1-Hydroxy-4-oxo-1,2-dihydro-1,2,4,5lambda~5~-tetrazine-3,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by oxidation to introduce the oxo group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1-Hydroxy-4-oxo-1,2-dihydro-1,2,4,5lambda~5~-tetrazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify the existing functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The tetrazine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups, such as alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-4-oxo-1,2-dihydro-1,2,4,5lambda~5~-tetrazine-3,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific chemical properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 1-Hydroxy-4-oxo-1,2-dihydro-1,2,4,5lambda~5~-tetrazine-3,6-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and functional groups. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-4-oxo-1,2-dihydro-1,2,4,5lambda~5~-tetrazine-3,6-dione can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds also contain a heterocyclic ring with hydroxyl and oxo groups but differ in the number and arrangement of nitrogen atoms.
Indole derivatives: Indoles have a different ring structure but share some chemical properties, such as aromaticity and potential biological activity.
Imidazole derivatives: These compounds have a five-membered ring with two nitrogen atoms and are known for their diverse biological activities.
The uniqueness of this compound lies in its tetrazine ring structure, which provides distinct chemical and biological properties compared to other heter
Eigenschaften
CAS-Nummer |
479257-78-8 |
|---|---|
Molekularformel |
C2H2N4O4 |
Molekulargewicht |
146.06 g/mol |
IUPAC-Name |
2-hydroxy-5-oxido-1H-1,2,4,5-tetrazin-5-ium-3,6-dione |
InChI |
InChI=1S/C2H2N4O4/c7-1-3-6(10)2(8)4-5(1)9/h9H,(H,4,8) |
InChI-Schlüssel |
ODIMWWFXFDCQAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=O)NN(C(=O)N=[N+]1[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-Benzylpiperidin-1-yl)propyl]-N'-phenylurea](/img/structure/B15164628.png)
![[(1-Fluorododecan-2-YL)selanyl]benzene](/img/structure/B15164637.png)
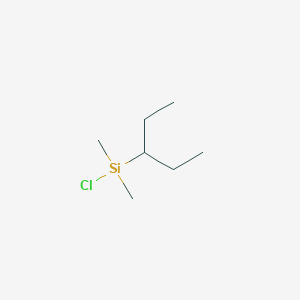
![Benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester](/img/structure/B15164650.png)
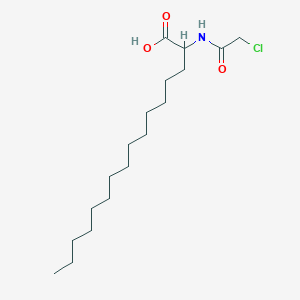
![2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one](/img/structure/B15164663.png)
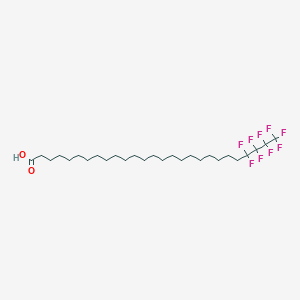
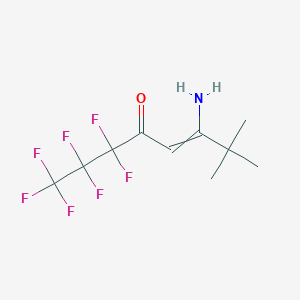


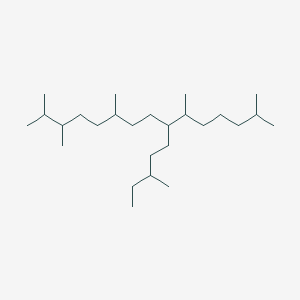
![[4-(Hexadecyloxy)phenyl]methanethiol](/img/structure/B15164716.png)

